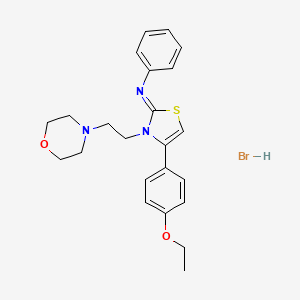

(E)-N-(4-(4-ethoxyphenyl)-3-(2-morpholinoethyl)thiazol-2(3H)-ylidene)aniline hydrobromide

Description

Properties

IUPAC Name |

4-(4-ethoxyphenyl)-3-(2-morpholin-4-ylethyl)-N-phenyl-1,3-thiazol-2-imine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2S.BrH/c1-2-28-21-10-8-19(9-11-21)22-18-29-23(24-20-6-4-3-5-7-20)26(22)13-12-25-14-16-27-17-15-25;/h3-11,18H,2,12-17H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEGNZSRHAKWGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCN4CCOCC4.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(4-(4-ethoxyphenyl)-3-(2-morpholinoethyl)thiazol-2(3H)-ylidene)aniline hydrobromide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer treatment. This article explores its synthesis, biological mechanisms, and pharmacological properties, supported by various studies and data.

Synthesis

The synthesis of this compound typically involves a multi-step chemical process, including the formation of thiazole derivatives and subsequent coupling reactions. The general synthetic route includes:

- Formation of Thiazole Ring : Utilizing appropriate thiourea derivatives in the presence of an acid catalyst.

- Coupling with Morpholine Derivatives : This step introduces the morpholinoethyl group, enhancing solubility and biological activity.

- Hydrobromide Salt Formation : To improve stability and solubility for pharmacological applications.

Antitumor Properties

Recent studies have highlighted the antitumor potential of this compound. Notably:

- In Vitro Studies : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported a significant inhibition rate against human gastric carcinoma cells with a GI value exceeding 80% at a concentration of 10 μM .

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of intrinsic pathways, possibly involving caspase activation and mitochondrial membrane potential disruption .

Pharmacological Profile

The pharmacological profile includes:

- Selectivity : The compound shows selective activity against specific cancer types, minimizing effects on normal cells.

- ADME-Tox Properties : Preliminary assessments indicate favorable absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles, suggesting good drug-likeness and safety parameters for further development .

Case Studies

-

Study on Anticancer Activity :

- A study conducted on various thiazole derivatives, including this compound, demonstrated promising results in inhibiting cell proliferation in multiple cancer cell lines such as HCT-116 (colorectal carcinoma) and SK-BR-3 (breast cancer). The most potent derivative showed a significant growth inhibition percentage at low micromolar concentrations .

- Mechanistic Insights :

Data Table: Biological Activity Overview

| Property | Value/Observation |

|---|---|

| Cytotoxicity | GI value > 80% at 10 μM against gastric carcinoma |

| Selectivity | Active against HCT-116 and SK-BR-3 cell lines |

| Mechanism | Induces apoptosis via caspase activation |

| ADME-Tox Profile | Favorable drug-likeness properties |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related thiazole and thiazolidine derivatives, focusing on synthesis, physical properties, and spectral features.

Key Observations

Core Structure Differences :

- The target compound’s unsaturated thiazol-2(3H)-ylidene core contrasts with the saturated thiazolidine-2,4-dione in compound 4m . The former’s conjugated system may enhance stability and electronic interactions compared to the latter’s ketone-rich structure.

- The hydrobromide salt in the target compound and ’s analog improves crystallinity, whereas neutral forms (e.g., 4m, 6e) may exhibit lower melting points .

Substituent Effects: Ethoxy vs. Morpholinoethyl vs.

Synthesis and Yields: High yields (71–95%) are common in thiazole derivatives using ethanol or ethyl acetate-ethanol solvents . The target compound’s synthesis likely follows similar protocols, though specifics are unavailable.

Spectral Data: IR Spectroscopy: Thiazole derivatives consistently show C=O (1703–1705 cm⁻¹) and C=N (1613 cm⁻¹) stretches . The target compound’s morpholinoethyl group would produce characteristic C-O and C-N stretches near 1100–1250 cm⁻¹. NMR Signals: Morpholino protons in analogs appear as triplets at δ 2.9–3.6 ppm , while aromatic protons (e.g., ethoxyphenyl) resonate at δ 6.5–8.5 ppm .

Pharmacological Potential: Thiazolidine-2,4-diones (e.g., 4m) exhibit antimicrobial activity , suggesting the target compound’s thiazole core and morpholino group may similarly target microbial enzymes. Quinoline-containing analogs (e.g., 6e) are unexplored in the evidence but may have anticancer applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.